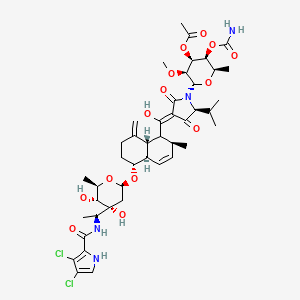
Kibdelomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kibdelomycin A, also known as amycolamicin, is a potent antibiotic compound first isolated from the bacterium Kibdelosporangium sp. MA 7385. It exhibits remarkable efficacy against Gram-positive bacteria, including multidrug-resistant pathogens. The compound was initially discovered in 2011 and has since been the subject of extensive research due to its unique structure and potent antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of kibdelomycin A involves a convergent approach starting from inexpensive sugars such as D-mannose and L-rhamnose. These sugars are converted into N-acylated amycolose and amykitanose derivatives, which serve as late-stage building blocks. The decalin core of this compound is constructed through an intramolecular Diels–Alder reaction, followed by several steps of functional group interconversion .
Industrial Production Methods
Industrial production of this compound is not yet fully established due to its complex structure. the synthetic routes developed in laboratory settings provide a foundation for potential large-scale production. The key steps involve the efficient introduction of an α-aminoalkyl linkage into sugars and the assembly of the decalin core .
Chemical Reactions Analysis
Types of Reactions
Kibdelomycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure to enhance its antibacterial properties.
Substitution: Substitution reactions can be used to replace specific functional groups with others to study structure-activity relationships
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include Grignard reagents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are used to study the compound’s structure-activity relationships and to develop more potent antibacterial agents .
Scientific Research Applications
Kibdelomycin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: Investigated for its potent antibacterial properties against Gram-positive bacteria, including multidrug-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Potential applications in the development of new antibiotics and antibacterial agents .
Mechanism of Action
Kibdelomycin A exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets the ATPase activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death. The compound’s unique binding mode to these enzymes distinguishes it from other topoisomerase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Amycolamicin: Kibdelomycin A is structurally similar to amycolamicin, and both compounds share similar antibacterial properties.
Novobiocin: Another topoisomerase inhibitor, but with a different binding mode and structure.
Coumarin antibiotics: These antibiotics also inhibit DNA gyrase but differ in their chemical structure and resistance profiles .
Uniqueness
This compound is unique due to its complex structure, which includes a decalin core and an N-acylated amycolose moiety. Its ability to inhibit bacterial DNA synthesis without cross-resistance to other topoisomerase inhibitors makes it a promising candidate for developing new antibacterial agents .
Properties
Molecular Formula |
C43H58Cl2N4O14 |
|---|---|
Molecular Weight |
925.8 g/mol |
IUPAC Name |
[(2S,3S,4S,5S,6R)-2-[(3Z,5S)-3-[[(2S,4aR,5R,8aS)-5-[(2R,4R,5R,6R)-4-[(1S)-1-[(3,4-dichloro-1H-pyrrole-2-carbonyl)amino]ethyl]-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyl-8-methylidene-2,4a,5,6,7,8a-hexahydro-1H-naphthalen-1-yl]-hydroxymethylidene]-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-5-carbamoyloxy-3-methoxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H58Cl2N4O14/c1-16(2)32-34(52)29(40(55)49(32)41-37(58-9)36(61-22(8)50)35(19(5)60-41)63-42(46)56)33(51)28-18(4)10-12-23-25(13-11-17(3)27(23)28)62-26-14-43(57,38(53)20(6)59-26)21(7)48-39(54)31-30(45)24(44)15-47-31/h10,12,15-16,18-21,23,25-28,32,35-38,41,47,51,53,57H,3,11,13-14H2,1-2,4-9H3,(H2,46,56)(H,48,54)/b33-29-/t18-,19+,20+,21-,23-,25+,26-,27-,28?,32-,35-,36-,37-,38+,41-,43+/m0/s1 |
InChI Key |
ZPMXCTSMZFCELU-DEIVJSAASA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2[C@@H](CCC(=C)[C@@H]2C1/C(=C/3\C(=O)[C@@H](N(C3=O)[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)/O)O[C@H]5C[C@]([C@@H]([C@H](O5)C)O)([C@H](C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |
Canonical SMILES |
CC1C=CC2C(CCC(=C)C2C1C(=C3C(=O)C(N(C3=O)C4C(C(C(C(O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)O)OC5CC(C(C(O5)C)O)(C(C)NC(=O)C6=C(C(=CN6)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















